1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Description
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMMUUFLHUEUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717441 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654666-65-6 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Regiochemical Control
A pivotal method for synthesizing pyrazolo[3,4-c]pyridines involves the cyclization of pyridine N-oxide tosylhydrazones. As demonstrated by, 3-acylpyridine N-oxide tosylhydrazones undergo cyclization in the presence of electrophilic additives (e.g., tosyl chloride) and amine bases (e.g., triethylamine). The reaction proceeds via (Z)-hydrazone intermediates, which favor intramolecular attack due to geometric constraints. For example, 3-benzoylpyridine N-oxide tosylhydrazone cyclizes at room temperature in dichloromethane to yield regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines in a 4:1 ratio. Adjusting the solvent to tetrahydrofuran (THF) shifts selectivity toward the [4,3-c] isomer, achieving 65% yield under optimized conditions.
Table 1: Cyclization Outcomes with Different Electrophiles and Solvents
| Electrophile | Solvent | Product Ratio ([3,4-b]:[4,3-c]) | Total Yield (%) |
|---|---|---|---|
| Tosyl chloride | Dichloromethane | 4:1 | 82 |
| Acetyl chloride | THF | 1:2 | 65 |
This method’s regiocontrol stems from electronic and steric effects dictating the nucleophilic attack trajectory during ring closure.
Ring-Closing Strategies Using 1,3-CCC-Biselectrophiles
Pyrazole-to-Pyridine Annulation
A complementary approach involves constructing the pyridine ring onto a preformed pyrazole scaffold. As outlined in, 3-aminopyrazole derivatives act as 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles like diketones or β-ketoesters. For instance, 3-aminopyrazole reacts with acetylacetone in acidic media to form a tetracyclic intermediate, which undergoes dehydration to yield the pyrazolo[3,4-c]pyridine core. Hydrogenation of the resulting aromatic system using palladium on carbon (Pd/C) under 50 psi H₂ achieves partial saturation, producing the hexahydro derivative in 78% yield.
Substituent Effects on Reactivity
The substituent at position C3 of the pyrazole significantly influences reaction outcomes. Methyl groups at C3 enhance electron density, accelerating cyclization but necessitating higher temperatures (80°C vs. room temperature for unsubstituted analogs). For example, 3-methyl-1H-pyrazole reacts with ethyl acetoacetate to form 4,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-3-one, which is subsequently hydrogenated to the hexahydro form.
Hydrogenation of Aromatic Precursors
Catalytic Hydrogenation Conditions
Saturation of the pyridine ring in aromatic precursors offers a direct route to hexahydro derivatives. Pd/C-catalyzed hydrogenation of pyrazolo[3,4-c]pyridin-3-one at 50 psi H₂ in ethanol achieves complete reduction of the pyridine ring within 12 hours. However, over-reduction of the pyrazole ring is mitigated by using partial pressures below 30 psi, preserving the ketone functionality at position 3.
Table 2: Hydrogenation Parameters and Outcomes
| Catalyst | Pressure (psi) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | 12 | 100 | 92 |
| PtO₂ | 30 | 18 | 85 | 88 |
Chemoselective Reducing Agents
Alternative reducing agents like sodium borohydride (NaBH₄) selectively target imine bonds without affecting the pyrazole ring. Treatment of 1,2-dihydropyrazolo[3,4-c]pyridin-3-one with NaBH₄ in methanol at 0°C yields the hexahydro product in 68% yield.
Multi-Component Condensation Reactions
One-Pot Synthesis via Hydrazide Intermediates
5-Carbohydrazide derivatives of pyrazolo[3,4-c]pyridines serve as versatile intermediates. As reported in, pyrazolo[3,4-c]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate in ethanol under reflux to form thiosemicarbazide derivatives, which cyclize upon heating to yield fused tricyclic systems. Although this method primarily targets functionalized analogs, adapting the hydrazide precursor to include a hexahydro backbone could streamline synthesis.
Solvent and Catalytic Optimization
Reaction efficiency in multi-component systems depends on solvent polarity and catalyst choice. For example, using piperidine as a base in ethanol improves condensation yields by 20% compared to triethylamine.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Tosylhydrazone Cyclization | 65–82 | Mild conditions, regiocontrol | Limited to (Z)-hydrazone substrates |
| 1,3-CCC-Biselectrophile | 70–89 | Scalability | High-temperature requirements |
| Catalytic Hydrogenation | 68–92 | Chemoselectivity | Catalyst cost and availability |
| Multi-Component | 55–75 | Structural diversity | Complex purification steps |
Chemical Reactions Analysis
Aza-THIP undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Oxidation and Reduction: Aza-THIP can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Aza-Michael Addition: This reaction involves the addition of aza-THIP to electrophilic carbon atoms, forming new carbon-nitrogen bonds
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity :
- Antitumor Properties :
- Neurological Applications :
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) :
Case Study 1: Antimicrobial Efficacy
A series of pyrazolo[3,4-c]pyridine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that specific derivatives of this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis .
Comparative Data Table
Mechanism of Action
Aza-THIP exerts its effects by selectively binding to GABA C receptors, inhibiting their activity. This antagonism prevents the usual inhibitory action of GABA at these receptors, leading to altered neuronal signaling. The molecular targets involved are the rho subunits of GABA C receptors, which are distinct from the alpha, beta, and gamma subunits of GABA A receptors .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Functionalization and Drug Discovery Utility
- Target Compound : Demonstrated compatibility with Buchwald–Hartwig amination (C-5), Suzuki–Miyaura coupling (C-3), and selective N-alkylation (N-1/N-2) .
- Pyrazolo[3,4-d]thiazoles: Limited to Liebeskind-Srogl couplings at C-5, restricting structural diversity .
- Ester Derivatives : Ethyl carboxylate analogs (e.g., ) exhibit improved solubility but reduced metabolic stability compared to the ketone-containing target compound .
Table 2: Property Comparison
Biological Activity
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (commonly referred to as 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride) is a bicyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure that combines pyrazole and pyridine rings, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₃H₁₆ClN₃O
- Molecular Weight : Approximately 265.74 g/mol
- CAS Number : 909187-64-0
Research indicates that 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one interacts with various biological targets. Its mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.
Biological Activities
The compound has been studied for several potential therapeutic applications:
-
Antidepressant Activity
- In animal models, the compound has shown significant antidepressant-like effects. Studies suggest it may enhance serotonergic and noradrenergic neurotransmission.
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in models of chronic inflammation.
-
Anticancer Potential
- Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of specific oncogenic pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one:
Comparative Analysis with Similar Compounds
The unique structure of 6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one allows it to exhibit distinct biological activities compared to structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzylpyrazole | Pyrazole derivative | Primarily studied for anti-inflammatory effects |
| 2-Benzylquinoline | Quinoline derivative | Exhibits different receptor binding profiles; potential antimalarial activity |
| 5-Bromoindole | Indole derivative | Known for diverse biological activities; used in cancer research |
Q & A
What are the common synthetic routes for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one, and how can reaction conditions be optimized to improve yields?
Level : Basic
Methodological Answer :
A widely used approach involves multi-step cyclization reactions. For example, reacting ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with morpholino-dihydropyridinone derivatives in the presence of a base (e.g., K₂CO₃) yields pyrazolo[3,4-c]pyridine intermediates. Subsequent acid hydrolysis (e.g., trifluoroacetic acid) removes protecting groups and stabilizes the core structure . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
- Temperature control : Reactions performed at 60–80°C reduce side-product formation.
- Catalyst use : Pd-catalyzed cross-coupling steps improve regioselectivity in derivative synthesis .
How can researchers address discrepancies in regioselectivity observed during functionalization of pyrazolo[3,4-c]pyridine derivatives?
Level : Advanced (Data Contradiction Analysis)
Methodological Answer :
Regioselectivity conflicts, such as unexpected methylation at N-1 instead of N-2 during SEM-deprotection, arise from thermodynamic stabilization of the 1H-tautomer over 2H-forms . To mitigate this:
- Protecting group strategies : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to direct functionalization to N-2, followed by TFA-mediated deprotection .
- Computational modeling : DFT calculations predict tautomer stability to guide reaction design.
- Metalation studies : TMPMgCl·LiCl selectively metalates C-7 for electrophilic trapping, bypassing competing pathways .
What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH/OH tautomeric peaks (e.g., 3386 cm⁻¹ for hydrogen-bonded OH in cyclohexanone rings) .
- ¹H/¹³C NMR : Key signals include pyrazole C-H protons (δ 7.2–8.5 ppm) and hexahydro-pyridine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 177.16 for methyl derivatives) .
What strategies enable selective vectorial functionalization of pyrazolo[3,4-c]pyridines for fragment-based drug discovery?
Level : Advanced
Methodological Answer :
Vectorial functionalization targets five growth vectors:
- N-1/N-2 : Alkylation or SEM protection directs substitution .
- C-3 : Ir-catalyzed borylation followed by Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .
- C-5 : Buchwald-Hartwig amination installs amines or amides .
- C-7 : TMPMgCl·LiCl metalation enables Negishi cross-coupling with aryl halides (71–83% yields) .
Example: Sequential C-3 borylation, Suzuki coupling, and C-7 iodination yield multi-functionalized leads .
How do tautomeric forms of this compound influence its reactivity and biological activity?
Level : Advanced
Methodological Answer :
Tautomerism between 1H- and 2H-forms alters hydrogen-bonding capacity and binding affinity. For instance:
- 1H-tautomer : Favors interactions with ATP-binding pockets due to planar geometry.
- 2H-tautomer : Enhances solubility via exposed NH groups but reduces enzymatic inhibition .
Experimental validation : - pH-dependent NMR : Monitor tautomer ratios in DMSO-d₆/H₂O.
- X-ray crystallography : Resolves dominant tautomers in solid-state complexes .
What are the key considerations in designing multi-step synthetic pathways for derivatives of this compound?
Level : Advanced
Methodological Answer :
- Orthogonal protection : Use SEM for N-2 and Boc for amines to enable sequential reactions .
- Scalability : Replace PtO₂ hydrogenation (low turnover) with Pd/C for stereoselective reductions (e.g., octahydro-pyrrolopyridinone synthesis) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates; recrystallization in acetonitrile improves purity .
Tables for Key Data
Table 1: Common Functionalization Reactions and Yields
| Growth Vector | Reaction Type | Example Electrophile | Yield (%) | Reference |
|---|---|---|---|---|
| C-3 | Suzuki-Miyaura coupling | Aryl boronic acids | 65–85 | |
| C-5 | Buchwald-Hartwig amination | Anilines | 70–90 | |
| C-7 | Negishi cross-coupling | Aryl iodides | 71–83 |
Table 2: Tautomer Stability in Solvents
| Tautomer | Solvent | Dominance (%) | Biological Implication |
|---|---|---|---|
| 1H-form | DMSO | 85 | Enhanced enzyme inhibition |
| 2H-form | Aqueous buffer | 60 | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
